![molecular formula C11H7BrF3N B6291436 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline CAS No. 2411639-35-3](/img/structure/B6291436.png)
8-Bromo-2-methyl-5-(trifluoromethyl)quinoline
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Overview
Description
“8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .
Molecular Structure Analysis
The molecular structure of “8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” consists of a quinoline core, which is a type of nitrogen-containing heterocycle, with bromo, methyl, and trifluoromethyl substituents at the 8, 2, and 5 positions respectively .Chemical Reactions Analysis
While specific chemical reactions involving “8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” are not detailed in the sources I found, quinolines in general are known to participate in a variety of reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” include a predicted boiling point of 309.6±37.0 °C and a predicted density of 1.658±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Applications
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Industrial Applications
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Synthetic Organic Chemistry
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Biochemical Evaluation
2-Bromo-5-(trifluoromethyl)aniline, a compound similar to 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline, was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Pesticide Synthesis
Aryl pyrrole insecticides and acaricides are commonly used pesticides with low toxicity . The title compound is a key intermediate for the synthesis of chlorfenapyr .
Mechanism of Action
Mode of Action
In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
The action, efficacy, and stability of 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by the presence of an inert atmosphere .
properties
IUPAC Name |
8-bromo-2-methyl-5-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-7-8(11(13,14)15)4-5-9(12)10(7)16-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNFFZMWPKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methyl-5-(trifluoromethyl)quinoline |
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